2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid is an organic compound characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a butanoic acid backbone with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of 3-ethoxybutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation to yield the free amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid involves the cleavage of the benzyloxycarbonyl group under physiological conditions, releasing the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include enzymatic hydrolysis and subsequent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid: Contains a cyclohexyl group instead of an ethoxy group.
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Features a methylpentanoic acid backbone.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group differentiates it from other similar compounds and may influence its solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19NO5 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-3-19-10(2)12(13(16)17)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
DSLWCRVOGPJERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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